Lipophilicity Comparison: XLogP3 Value of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole vs. Regioisomer
The target compound exhibits an XLogP3 value of 2.0, which is 0.1 units lower than the regioisomer 3-bromo-5-ethyl-1-methyl-1H-pyrazole (XLogP3 = 2.1) [1]. This difference, though subtle, reflects the distinct electronic and steric contributions of the N1-ethyl/C5-methyl substitution pattern compared to the N1-methyl/C5-ethyl arrangement, which may influence membrane permeability and target engagement in biological systems .
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 3-Bromo-5-ethyl-1-methyl-1H-pyrazole: XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = -0.1 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Subtle lipophilicity differences can alter compound distribution, metabolic clearance, and off-target binding, making the target compound potentially more suitable for applications requiring balanced hydrophobic character.
- [1] PubChem. 3-Bromo-5-ethyl-1-methyl-1H-pyrazole. Compound Summary. XLogP3-AA 2.1. Accessed 2026. View Source
